1-(7-Aminoindolin-1-yl)ethanone
CAS No.: 51501-31-6
Cat. No.: VC1995242
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51501-31-6 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1-(7-amino-2,3-dihydroindol-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6,11H2,1H3 |
| Standard InChI Key | ZFSYJCQFOKJSFE-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C1C(=CC=C2)N |
| Canonical SMILES | CC(=O)N1CCC2=C1C(=CC=C2)N |
Introduction
1-(7-Aminoindolin-1-yl)ethanone, with the CAS number 51501-31-6, is a chemical compound belonging to the indoline class. It is also known by several synonyms, including 1-acetyl-7-aminoindoline and 1-acetyl-7-amino-2,3-dihydro-1H-indole. This compound is used primarily in laboratory settings for various chemical and biological studies.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 51501-31-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 176.22 g/mol |
| Density | 1.231 g/cm |
| Melting Point | 157°C |
| Boiling Point | 425.6°C at 760 mmHg |
| Storage Conditions | Dark place, inert atmosphere, room temperature |
Synthesis and Applications
The synthesis of 1-(7-Aminoindolin-1-yl)ethanone typically involves organic chemistry techniques. While specific synthesis methods for this compound are not widely detailed in the available literature, it is often used as a precursor or intermediate in the synthesis of more complex molecules. Its applications can include the development of pharmaceuticals, dyes, or other organic compounds due to its reactive amino and carbonyl groups.
Safety and Handling
1-(7-Aminoindolin-1-yl)ethanone is classified with hazard codes indicating potential irritation or toxicity. Precautionary statements include avoiding ingestion, skin contact, and inhalation, and using protective equipment when handling the compound . It is essential to follow proper safety protocols and consult a Safety Data Sheet (SDS) for detailed handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume